molecular formula C10H4Cl2N2S B2786299 5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile CAS No. 28989-24-4

5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile

Cat. No. B2786299
CAS RN: 28989-24-4
M. Wt: 255.12
InChI Key: XQLJQRRNDITPRG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile, also known as CTC, is a chemical compound that belongs to the family of isothiazoles. It is widely used in scientific research for its various applications in the field of chemistry and biochemistry.

Mechanism of Action

5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile is known to inhibit the growth of various microorganisms, including bacteria and fungi. It acts by inhibiting the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms. This compound is also known to inhibit the activity of certain enzymes, such as urease and xanthine oxidase, which play important roles in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and to induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, this compound has some limitations as well. It is toxic and must be handled with care. It is also not very soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile in scientific research. One potential application is in the development of new antibacterial and antifungal agents. This compound may also be useful in the development of new anticancer agents. Additionally, this compound may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to explore these potential applications of this compound.

Synthesis Methods

The synthesis of 5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile involves the reaction between 4-chlorobenzaldehyde and thiosemicarbazide in the presence of potassium hydroxide and acetic acid. The resulting compound is then treated with phosphorus oxychloride and sodium cyanide to obtain this compound. This synthesis method has been widely used in the laboratory for the production of this compound.

Scientific Research Applications

5-(4-Chlorophenyl)-3-chloroisothiazole-4-carbonitrile has been extensively used in scientific research for its various applications in the field of chemistry and biochemistry. It has been used as a starting material for the synthesis of various biologically active compounds, such as antitumor agents, antibacterial agents, and antifungal agents. This compound has also been used as a reagent in the synthesis of various heterocyclic compounds.

properties

IUPAC Name

3-chloro-5-(4-chlorophenyl)-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2S/c11-7-3-1-6(2-4-7)9-8(5-13)10(12)14-15-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLJQRRNDITPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NS2)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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